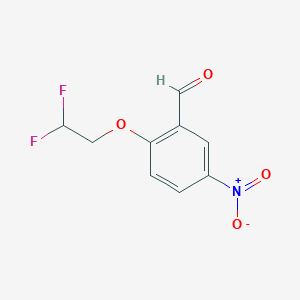

2-(2,2-Difluoroethoxy)-5-nitrobenzaldehyde

Description

2-(2,2-Difluoroethoxy)-5-nitrobenzaldehyde is a nitroaromatic compound featuring a benzaldehyde backbone substituted with a 5-nitro group and a 2-(2,2-difluoroethoxy) moiety. The difluoroethoxy group introduces strong electron-withdrawing effects due to the electronegativity of fluorine, while the nitro group further enhances the compound’s electrophilicity.

Properties

IUPAC Name |

2-(2,2-difluoroethoxy)-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO4/c10-9(11)5-16-8-2-1-7(12(14)15)3-6(8)4-13/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFIHNZRFPVQQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=O)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2,2-Difluoroethoxy)-5-nitrobenzaldehyde typically involves:

- Introduction of the nitro group onto a benzaldehyde or related aromatic precursor.

- Installation of the 2,2-difluoroethoxy substituent via nucleophilic substitution or etherification.

- Careful control of reaction conditions to maintain the aldehyde functionality and positional selectivity of substituents.

The nitro group is generally introduced by nitration of the aromatic ring, while the difluoroethoxy group is introduced through nucleophilic substitution using difluoroethanol derivatives or related reagents.

Preparation of the Nitrobenzaldehyde Core

The key intermediate 2-nitrobenzaldehyde is a crucial precursor in the synthesis of this compound. Established methods for 2-nitrobenzaldehyde preparation provide a foundation for subsequent functionalization.

Method A: Oxidation of 2-Nitrophenylpyruvic Acid Salt

- 2-Nitrophenylpyruvic acid salt is synthesized by condensation of 2-nitrotoluene with oxalic acid diesters.

- This salt is then oxidized with potassium permanganate under basic conditions at low temperatures (2–6 °C), followed by acidification to yield 2-nitrobenzaldehyde.

- The process avoids difficult isomer separations typical of cinnamic acid nitration routes and allows for industrial scalability.

- Yields reported are approximately 40–55% based on starting 2-nitrotoluene converted.

- Reaction conditions involve careful temperature control, use of toluene as solvent, and sequential addition of reagents to optimize yield and purity.

Representative Data from Oxidation Process

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation (2-nitrotoluene + oxalic acid diester) | Reflux in ethanol, 30 min | - | Formation of 2-nitrophenylpyruvic acid salt |

| Oxidation with KMnO4 | 2–6 °C, basic aqueous/toluene mix | 40.3 | Controlled addition of KMnO4, acidification with H2SO4 |

| Isolation | Extraction, drying, vacuum distillation | 54.7 | Crystallization at ambient temperature |

This method is described in detail in patent US3996289A and supported by academic literature that optimized the Lapworth procedure for large-scale synthesis.

Introduction of the 2,2-Difluoroethoxy Group

The 2,2-difluoroethoxy substituent is introduced onto the aromatic ring via nucleophilic substitution or etherification reactions. The general approach involves:

- Starting from a hydroxy-substituted nitrobenzaldehyde or halogenated nitrobenzaldehyde intermediate.

- Reaction with difluoroethanol derivatives or difluoroethoxide nucleophiles under basic or catalytic conditions.

- Use of non-protic solvents and appropriate catalysts to facilitate substitution without affecting the aldehyde group.

While direct literature on this compound is limited, related compounds such as 4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde have been synthesized using these strategies.

Example Multi-Step Synthesis (Inferred from Related Compounds)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nitration | Nitration of benzaldehyde or precursor | Introduction of nitro group at position 5 |

| 2 | Etherification/Nucleophilic substitution | Reaction with 2,2-difluoroethanol or equivalent under basic/non-protic solvent conditions | Formation of this compound |

| 3 | Purification | Extraction, crystallization, drying | Isolation of pure target compound |

Research Findings and Optimization Notes

- The oxidation of 2-nitrophenylpyruvic acid salts with potassium permanganate is a robust route to 2-nitrobenzaldehyde, which can be adapted for scale-up with environmental and safety considerations (e.g., avoiding excess manganese dioxide formation by acidification to soluble manganese salts).

- Etherification reactions to introduce difluoroethoxy groups benefit from non-protic solvents and catalysts that avoid side reactions with the aldehyde group.

- Reaction temperatures are generally maintained between 0 °C and 110 °C depending on the step to optimize yields and minimize decomposition.

- Safety protocols are essential due to the reactivity of nitro compounds and fluorinated reagents; use of inert atmospheres and controlled reagent addition is recommended.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Difluoroethoxy)-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: 2-(2,2-Difluoroethoxy)-5-nitrobenzoic acid.

Reduction: 2-(2,2-Difluoroethoxy)-5-aminobenzaldehyde.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2-Difluoroethoxy)-5-nitrobenzaldehyde finds applications in several scientific research areas:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-5-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The difluoroethoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Key Observations :

- Electron-Withdrawing Capacity : The difluoroethoxy group (OCH₂CF₂) offers stronger electron withdrawal than methoxy (OCH₃) or hydroxyl (OH) but less than chloro (Cl) . This positions the target compound’s reactivity between chloro- and methoxy-substituted analogs.

- Synthetic Flexibility : Unlike azido or hydroxyl groups, the difluoroethoxy moiety is less prone to side reactions (e.g., elimination or oxidation), enhancing stability during multi-step syntheses .

Physicochemical Properties

While specific data for the target compound is absent in the evidence, trends can be inferred:

- Melting Point : Fluorine’s strong intermolecular interactions may elevate the melting point relative to methoxy derivatives but lower it compared to nitro-chloro analogs .

Biological Activity

2-(2,2-Difluoroethoxy)-5-nitrobenzaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure suggests it may interact with various biological targets, making it of interest for therapeutic applications.

Chemical Structure

The molecular formula of this compound is C10H8F2N2O3. The presence of a nitro group and a difluoroethoxy moiety indicates potential reactivity and biological interaction capabilities.

The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile. This property allows it to form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially leading to modulation of their activity. The nitro group may also play a role in redox reactions within biological systems.

Biological Activities

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The compound's effectiveness varies based on concentration and the specific type of bacteria tested.

- Anticancer Potential : Research has suggested that the compound may inhibit cancer cell proliferation by inducing apoptosis in certain cancer cell lines. The mechanism appears to involve oxidative stress pathways triggered by the compound's electrophilic nature.

- Histone Deacetylase (HDAC) Inhibition : Similar compounds have been noted for their HDAC inhibitory activity, which is crucial in cancer therapy as HDACs play a significant role in regulating gene expression related to cell cycle and apoptosis.

Case Studies

- Study on Antimicrobial Activity : In a study assessing the antimicrobial efficacy of various nitro-substituted benzaldehydes, this compound was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Cancer Cell Line Study : A study conducted on human breast cancer cell lines demonstrated that treatment with 50 µM of this compound resulted in a 70% reduction in cell viability after 48 hours, indicating strong potential for further development as an anticancer agent.

Data Table: Biological Activity Summary

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | Study on Antimicrobial Efficacy |

| Anticancer | Induction of apoptosis in breast cancer cells | Cancer Cell Line Study |

| HDAC Inhibition | Potential modulation of gene expression | Related Compound Studies |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,2-Difluoroethoxy)-5-nitrobenzaldehyde, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. For example:

- Step 1 : Start with 2-fluoro-5-nitrobenzaldehyde (a common precursor; see for analogous SNAr reactivity).

- Step 2 : React with 2,2-difluoroethanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to substitute the fluorine atom at the ortho position.

- Step 3 : Monitor reaction progress via TLC or HPLC. Purify by column chromatography using ethyl acetate/hexane gradients .

- Key Considerations : The nitro group activates the aromatic ring for substitution, but excess base or prolonged heating may lead to byproducts like oxidation of the aldehyde group.

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer :

- Stability Tests : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor via:

- HPLC/UV-Vis : Detect aldehyde oxidation (e.g., carboxylic acid formation).

- NMR : Track nitro group reduction or hydrolysis of the difluoroethoxy moiety.

- Storage Recommendations : Store in airtight containers under inert gas (N₂/Ar) at –20°C to minimize hydrolysis and oxidation .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify unique signals (e.g., aldehyde proton at ~10 ppm, difluoroethoxy CF₂ splitting patterns).

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and aldehyde (~2820 cm⁻¹, C=O stretch at ~1700 cm⁻¹) functional groups.

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion ([M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the aldehyde moiety in cross-coupling reactions?

- Methodological Answer :

- Mechanistic Insight : The nitro group enhances electrophilicity at the aldehyde via resonance withdrawal, facilitating nucleophilic additions (e.g., Grignard or Wittig reactions).

- Experimental Design : Compare reaction rates of this compound with non-nitro analogs in model reactions (e.g., aldol condensation). Use DFT calculations to map electron density distribution .

Q. What strategies mitigate competing side reactions (e.g., nitro reduction) during catalytic hydrogenation of the aldehyde group?

- Methodological Answer :

- Catalyst Optimization : Use selective catalysts (e.g., Pd/C with controlled H₂ pressure) to reduce the aldehyde to –CH₂OH without reducing the nitro group.

- In Situ Monitoring : Employ Raman spectroscopy or inline FTIR to detect intermediates and adjust reaction parameters dynamically .

Q. How can computational chemistry predict the compound’s interactions with biological targets (e.g., enzyme active sites)?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model binding to sulfonamide-sensitive enzymes (inspired by ).

- MD Simulations : Simulate interactions of the difluoroethoxy group with hydrophobic pockets, leveraging force fields parameterized for fluorinated compounds .

Data Contradictions and Gaps

- Synthetic Yields : reports high yields (~80%) for analogous SNAr reactions, while notes challenges with nitro-group stability. Researchers should optimize stoichiometry and solvent polarity.

- Toxicity Data : Limited safety data exist ( lacks GHS classification). Assume precautions for nitro compounds (e.g., mutagenicity) and use ALARA principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.